molecular formula C16H16ClNO B15282411 (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone

(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone

Cat. No.: B15282411
M. Wt: 273.75 g/mol
InChI Key: JDTJFIZEKRMCEF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone is an organic compound with a complex structure that includes a chlorophenyl group and a dimethylaminomethylphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-[(dimethylamino)methyl]aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Dimethylamino)methyl]phenyl]methanone
  • **4-Chlorophenyl]methanone
  • **4-[(Dimethylamino)methyl]phenyl]chloromethane

Uniqueness

(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone is unique due to the presence of both a chlorophenyl group and a dimethylaminomethylphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[(dimethylamino)methyl]phenyl]methanone

InChI

InChI=1S/C16H16ClNO/c1-18(2)11-12-3-5-13(6-4-12)16(19)14-7-9-15(17)10-8-14/h3-10H,11H2,1-2H3

InChI Key

JDTJFIZEKRMCEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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